(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a brominated aromatic ring and an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione typically involves a multi-step process. One common method starts with the bromination of an aromatic precursor, followed by the introduction of ethoxy and methoxy groups. The final step involves the formation of the imidazolidine-2,4-dione core through a condensation reaction with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced analogs with hydrogen replacing the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The brominated aromatic ring and imidazolidine-2,4-dione core can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(2-chloro-4-ethoxy-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione
- (5E)-5-[(2-fluoro-4-ethoxy-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione
- (5E)-5-[(2-iodo-4-ethoxy-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione
Uniqueness
(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The combination of ethoxy and methoxy groups further enhances its chemical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O4/c1-3-20-11-6-8(14)7(5-10(11)19-2)4-9-12(17)16-13(18)15-9/h4-6H,3H2,1-2H3,(H2,15,16,17,18)/b9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDVMBJWWYQTEZ-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Br)C=C2C(=O)NC(=O)N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)Br)/C=C/2\C(=O)NC(=O)N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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